

A Spectroscopic Showdown: Unraveling the Nuances of Diethyl 2-benzoylmalonate and Its Analogs

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Compound of Interest

Compound Name: *Diethyl 2-benzoylmalonate*

Cat. No.: *B086235*

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For researchers, scientists, and professionals in drug development, a deep understanding of the structural subtleties of organic molecules is paramount. This guide provides a comprehensive spectroscopic comparison of **Diethyl 2-benzoylmalonate** and its key analogues, offering valuable insights for compound identification, characterization, and quality control. By presenting detailed experimental data and protocols, this document serves as a practical resource for interpreting the spectral signatures of these versatile synthetic intermediates.

Diethyl 2-benzoylmalonate and its related compounds are widely utilized in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry. A thorough spectroscopic analysis is essential to confirm their structure and purity. This guide delves into the ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **Diethyl 2-benzoylmalonate** and a selection of its structural analogues: Diethyl 2-benzylmalonate, Diethyl 2-ethylmalonate, Diethyl 2-methylmalonate, Diethyl diethylmalonate, and Dimethyl 2-benzoylmalonate.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Diethyl 2-benzoylmalonate** and its analogues. This side-by-side comparison highlights the distinct spectral features arising from subtle structural modifications.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound	-CH ₃ (ester)	-CH ₂ - (ester)	-CH- (malonate)	Other Protons
Diethyl 2-benzoylmalonate	1.25 (t)	4.25 (q)	5.5 (s)	7.4-8.0 (m, aromatic)
Diethyl 2-benzylmalonate	1.2 (t)	4.1 (q)	3.8 (t)	3.2 (d, benzyl CH ₂), 7.1-7.3 (m, aromatic)[1][2]
Diethyl 2-ethylmalonate	0.9 (t, ethyl), 1.2 (t, ester)	4.1 (q, ester), 1.9 (q, ethyl)	3.3 (t)	
Diethyl 2-methylmalonate	1.2 (t, ester), 1.4 (d, methyl)	4.1 (q)	3.5 (q)	
Diethyl diethylmalonate	0.8 (t, ethyl), 1.2 (t, ester)	4.1 (q, ester), 1.9 (q, ethyl)	-	
Dimethyl 2-benzoylmalonate	3.7 (s)	-	5.5 (s)	7.4-8.0 (m, aromatic)

t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

Compound	-CH ₃ (ester)	-CH ₂ - (ester)	-CH- (malonate)	C=O (ester)	C=O (benzoyl)	Aromatic/ Other Carbons
Diethyl 2-benzoylmalonate	14.0	62.0	58.0	167.0	192.0	128.0-135.0
Diethyl 2-benzylmalonate	14.0	61.5	55.0	168.0	-	35.0 (benzyl CH ₂), 127.0- 140.0[1]
Diethyl 2-ethylmalonate	11.5 (ethyl), 14.0 (ester)	61.0 (ester), 21.0 (ethyl)	53.0	169.0	-	
Diethyl 2-methylmalonate	14.0 (ester), 15.0 (methyl)	61.0	48.0	170.0	-	
Diethyl diethylmalonate	10.0 (ethyl), 14.0 (ester)	61.0 (ester), 25.0 (ethyl)	58.0	171.0	-	
Dimethyl 2-benzoylmalonate	52.5	-	58.0	167.5	192.0	128.0-135.0

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound	C=O (ester)	C=O (benzoyl/acyl)	C-O Stretch	Aromatic C=C
Diethyl 2-benzoylmalonate	~1735	~1685	~1250	~1600, 1450
Diethyl 2-benzylmalonate	~1730	-	~1240	~1600, 1450 [1] [3]
Diethyl 2-ethylmalonate	~1730	-	~1250	-
Diethyl 2-methylmalonate	~1730	-	~1250	-[4]
Diethyl diethylmalonate	~1725	-	~1240	-
Dimethyl 2-benzoylmalonate	~1740	~1690	~1260	~1600, 1450

Table 4: Mass Spectrometry Data (m/z of key fragments)

Compound	Molecular Ion [M] ⁺	[M-OC ₂ H ₅] ⁺	[M-COOC ₂ H ₅] ⁺	Benzoyl/Acyl Fragment	Base Peak
Diethyl 2-benzoylmalonate	250	205	177	105	105
Diethyl 2-benzylmalonate	250	205	177	-	91 (tropylium ion)[1][2]
Diethyl 2-ethylmalonate	188	143	115	-	143
Diethyl 2-methylmalonate	174	129	101	-	129[5]
Diethyl diethylmalonate	216	171	143	-	171[6]
Dimethyl 2-benzoylmalonate	222	191	163	105	105

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **Diethyl 2-benzoylmalonate** and its analogues. Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.

- ^1H NMR Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 30-45°
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Spectral width: -5 to 220 ppm

Infrared (IR) Spectroscopy

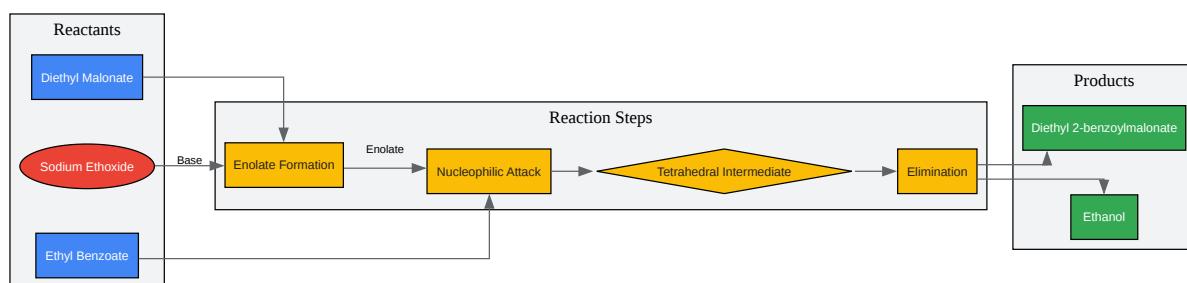
- Sample Preparation: A thin film of the neat liquid is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[\[7\]](#) For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32

Mass Spectrometry (MS)

- Sample Introduction: Samples are introduced via direct infusion or through a gas chromatograph (GC) for separation prior to mass analysis.[8][9]
- Instrumentation: An electron ionization (EI) mass spectrometer is typically used.
- Parameters:
 - Ionization energy: 70 eV[5]
 - Mass range: 40-400 m/z
 - Scan speed: 1000 amu/s

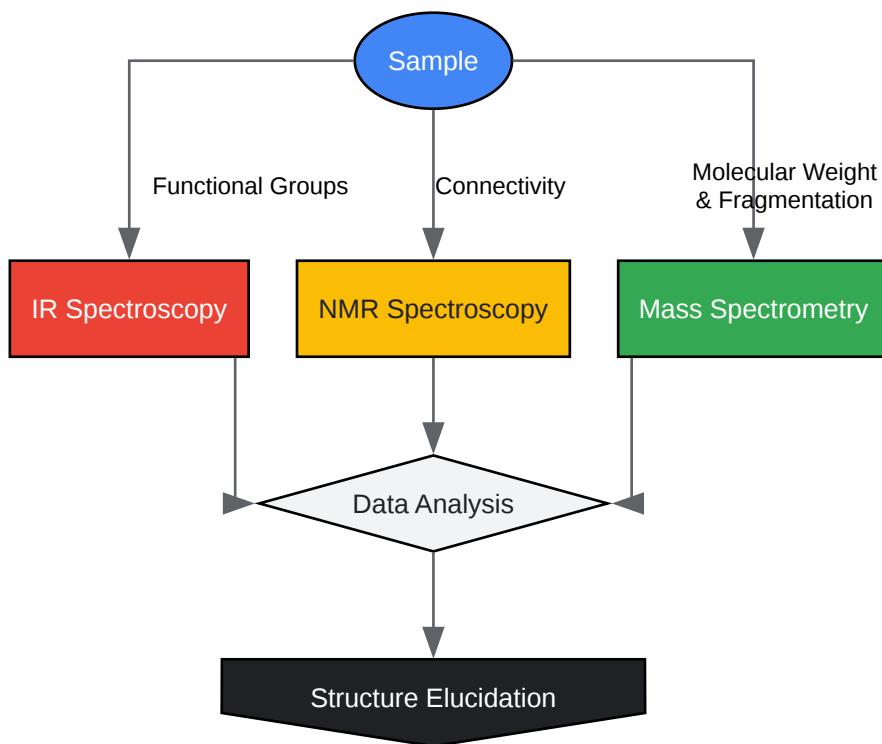
Visualizing Chemical Processes

To further aid in the understanding of the chemistry of these compounds, the following diagrams illustrate a key synthetic pathway and a typical analytical workflow.



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Caption: The Claisen condensation reaction mechanism for the synthesis of **Diethyl 2-benzoylmalonate**.



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Caption: A typical workflow for the spectroscopic analysis of an unknown malonate derivative.

This guide provides a foundational spectroscopic comparison of **Diethyl 2-benzoylmalonate** and its analogues. For more in-depth analysis, it is recommended to consult specialized spectroscopic databases and perform co-injection or spiking experiments for definitive peak assignments in complex mixtures. The provided data and protocols should, however, serve as a robust starting point for any researcher working with these valuable chemical entities.

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